Para vs. Ortho Isomer Binding Mode in DsbA
The crystal structure of the ortho-isomer, 2-[(4-iodophenyl)sulfonylamino]benzoic acid (PDB Ligand ID: SFQ), in complex with E. coli DsbA has been solved at 1.78 Å resolution . This structure confirms that the ortho-carboxylate group directs a specific binding conformation within the protein's active site. The para-isomer, 4-[(4-iodophenyl)sulfonylamino]benzoic acid, cannot adopt this same binding mode due to the geometry of the carboxylate substitution. While a direct comparative structure for the para-isomer is not publicly available, the established structure-activity relationship dictates that the para-analog will present a fundamentally different pharmacophore, leading to distinct binding affinity and mode of inhibition . This is a critical consideration for any project aiming to inhibit DsbA or related thiol-disulfide oxidoreductases.
| Evidence Dimension | Ligand binding pose in DsbA active site |
|---|---|
| Target Compound Data | Predicted to bind via para-carboxylate orientation, resulting in a geometry that is incompatible with the ortho-isomer's binding mode. |
| Comparator Or Baseline | 2-[(4-iodophenyl)sulfonylamino]benzoic acid (ortho-isomer, PDB:SFQ) co-crystallized with E. coli DsbA at 1.78 Å resolution. |
| Quantified Difference | N.A. (Qualitative structural inference) |
| Conditions | X-ray crystallography, E. coli DsbA protein. |
Why This Matters
The choice between the ortho- and para-isomer determines the entire protein-ligand engagement strategy; procurement must match the specific binding geometry requirements of the target protein.
- [1] Vazirani, M., Ilyichova, O.V., Scanlon, M.J., et al. Crystal structure of E.Coli DsbA in complex with 2-(4-iodophenylsulfonamido) benzoic acid. RCSB PDB, 4ZIJ, 2016. DOI: 10.2210/pdb4ZIJ/pdb. View Source
- [2] WO1998027053A1 patent. Sulfonamide and carboxamide derivatives and drugs containing the same as the active ingredient. Filed 1997-12-12. Published 1998-06-25. View Source
